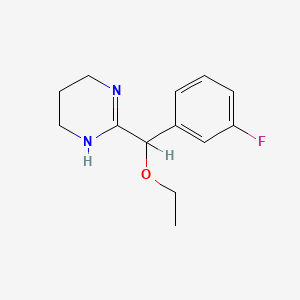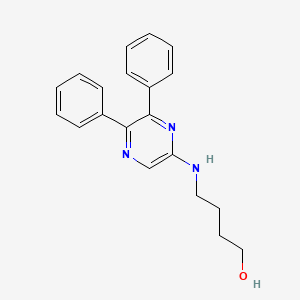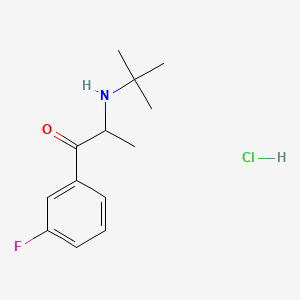
Pholcodine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pholcodine N-Oxide is a derivative of pholcodine, an opioid cough suppressant. It is formed through the oxidation of pholcodine and is known for its antitussive properties. This compound is a semi-synthetic compound derived from morphine and is used in various pharmaceutical formulations .
Vorbereitungsmethoden
Pholcodine N-Oxide can be synthesized through the oxidation of pholcodine using various oxidizing agents. One common method involves the use of m-chloroperoxybenzoic acid, which not only produces the mono N-oxide but also pholcodine-di-N,N’-oxide . Other oxidizing agents such as sodium percarbonate and titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol have also been used to achieve high yields of N-oxides .
Analyse Chemischer Reaktionen
Pholcodine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of pholcodine-di-N,N’-oxide.
Reduction: Reduction reactions can revert this compound back to pholcodine.
Substitution: Various substitution reactions can occur at the nitrogen or oxygen atoms, leading to different derivatives.
Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include pholcodine-di-N,N’-oxide and other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Pholcodine N-Oxide has several scientific research applications:
Chemistry: It is used in the study of oxidation reactions and the synthesis of N-oxide derivatives.
Biology: this compound is used in research related to opioid receptors and their interactions.
Medicine: It is studied for its antitussive properties and potential use in cough suppressants.
Wirkmechanismus
Pholcodine N-Oxide exerts its effects primarily through its action on the central nervous system. It acts on the medulla oblongata, specifically targeting the cough center, to suppress the cough reflex. This action is similar to that of pholcodine, but the presence of the N-oxide group may alter its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Pholcodine N-Oxide can be compared with other N-oxide derivatives and opioid compounds:
Trimethylamine-N-oxide (TMAO): A naturally occurring N-oxide with relevance to cancer and cardiovascular diseases.
Morphine-N-oxide: Another N-oxide derivative of morphine with similar pharmacological properties.
Codeine-N-oxide: An N-oxide derivative of codeine used in similar applications.
This compound is unique due to its specific antitussive properties and its use in cough suppressants without significant analgesic effects .
Eigenschaften
Molekularformel |
C23H30N2O5 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C23H30N2O5/c1-25(27)10-6-23-16-3-4-18(26)22(23)30-21-19(5-2-15(20(21)23)14-17(16)25)29-13-9-24-7-11-28-12-8-24/h2-5,16-18,22,26H,6-14H2,1H3/t16-,17+,18-,22-,23-,25?/m0/s1 |
InChI-Schlüssel |
WFYQQTIPGPMDSM-XJXANZMXSA-N |
Isomerische SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O)[O-] |
Kanonische SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)






![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
